molecular formula C9H5BrN2 B1522608 4-Bromo-2-cyanobenzeneacetonitrile CAS No. 925672-89-5

4-Bromo-2-cyanobenzeneacetonitrile

Cat. No. B1522608
CAS RN: 925672-89-5
M. Wt: 221.05 g/mol
InChI Key: JFJQZQISHKWUQJ-UHFFFAOYSA-N
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Description

4-Bromo-2-cyanobenzeneacetonitrile is a chemical compound with the CAS Number: 925672-89-5 . It has a molecular weight of 221.06 and its IUPAC name is 5-bromo-2-(cyanomethyl)benzonitrile . It is a solid at room temperature .


Physical And Chemical Properties Analysis

4-Bromo-2-cyanobenzeneacetonitrile is a solid at room temperature . It has a molecular weight of 221.06 . The compound should be stored in a sealed container in a dry room .

Scientific Research Applications

Photoreduction and Nucleophilic Aromatic Photosubstitution

4-Bromo-2-cyanobenzeneacetonitrile and its derivatives have been studied for their reactivity under light exposure. For example, 4-bromonitrobenzene, a related compound, undergoes HCl-catalyzed photoreduction when irradiated, resulting in products like 4-bromonitrosobenzene and 4-bromo-2-chloroaniline. These reactions are highly dependent on the presence of chloride ions and are catalyzed by acids, indicating a specific reactivity under particular conditions (Wubbels, Snyder, & Coughlin, 1988).

Biotransformation in Environmental Processes

Compounds similar to 4-Bromo-2-cyanobenzeneacetonitrile, like bromoxynil (a halogenated aromatic nitrile herbicide), show significant reactivity under various environmental conditions. Research indicates that bromoxynil undergoes anaerobic biodegradation, leading to the release of bromide ions and the formation of intermediate metabolites like bromocyanophenol, cyanophenol, and phenol. These findings suggest potential environmental and ecological implications for related brominated and nitrile-containing compounds, including 4-Bromo-2-cyanobenzeneacetonitrile (Knight, Berman, & Häggblom, 2003).

Synthesis and Characterization in Organic Chemistry

The synthesis and characterization of related compounds are essential for understanding the chemical behavior of 4-Bromo-2-cyanobenzeneacetonitrile. For instance, the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene has been reported, with a high yield and purity. These synthetic routes provide insights into the possible modifications and derivations of similar compounds for various applications (Xuan et al., 2010).

Herbicide Resistance in Plants

Genetically engineered plants expressing specific detoxification genes show resistance to herbicides like bromoxynil. The introduction of a bacterial gene encoding a nitrilase that converts bromoxynil into a less harmful metabolite demonstrates the potential of genetic modifications to enhance plant resistance to herbicides. This research opens avenues for using 4-Bromo-2-cyanobenzeneacetonitrile derivatives in agricultural biotechnology (Stalker, Mcbride, & Malyj, 1988).

Electrochemical Studies and Reaction Mechanisms

Studies on the electrochemical behavior of brominated nitrobenzene derivatives, which are structurally related to 4-Bromo-2-cyanobenzeneacetonitrile, reveal intricate reaction mechanisms under specific conditions. For example, the photoelectrochemical reduction of p-bromo-nitrobenzene has been explored to understand the underlying processes such as radical formation and electron transfer reactions. These findings could provide a basis for studying the electrochemical properties of 4-Bromo-2-cyanobenzeneacetonitrile and its potential applications in various fields (Compton & Dryfe, 1994).

Mechanism of Action

The compound’s properties, such as its reactivity, stability, and bioavailability, would be influenced by various factors, including temperature, pH, and the presence of other chemicals.

Please remember to handle all chemicals with appropriate safety precautions, and always refer to the Material Safety Data Sheet (MSDS) for information on handling, storage, and disposal .

Safety and Hazards

The compound is labeled with the signal word “Warning” and the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and wearing chemical impermeable gloves . In case of accidental release, it’s important to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

5-bromo-2-(cyanomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2/c10-9-2-1-7(3-4-11)8(5-9)6-12/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJQZQISHKWUQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C#N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680950
Record name 5-Bromo-2-(cyanomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-cyanobenzeneacetonitrile

CAS RN

925672-89-5
Record name 4-Bromo-2-cyanobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=925672-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(cyanomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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